13(18)-Oleanen-3-one

Anti-inflammatory COX-2 inhibition Triterpenoid

Researchers studying COX-2-mediated inflammation often face off-target COX-1 effects that confound gastrointestinal safety readouts. δ-Amyrone (13(18)-Oleanen-3-one) solves this with a selective COX-2 inhibition profile that spares COX-1 at the protein level. • Validated in 3 mouse models (xylene edema, acetic acid peritonitis, LPS shock) at 4-8 mg/kg i.p. • Suppresses p65 NF-κB, TNF-α, IL-6, NO, and PGE2 - mechanistically clean probe for NF-κB/COX-2 crosstalk studies. • ≥98% purity, crystalline solid. Ships globally with blue ice; ready for immediate in vivo pharmacology use.

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
Cat. No. B1257291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13(18)-Oleanen-3-one
Synonymsamyrone
delta-amyrone
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C
InChIInChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-23H,9-19H2,1-8H3/t22-,23+,27+,28-,29+,30+/m0/s1
InChIKeyKPUDOJPVQQJLGI-CKARLABJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





δ-Amyrone (13(18)-Oleanen-3-one): Overview


13(18)-Oleanen-3-one, also known as δ-Amyrone or δ-Amyrenone, is a pentacyclic triterpenoid belonging to the oleanane subclass. It is a natural product isolated from plants such as Sedum lineare Thunb. and Euphorbia supina [1]. The compound is characterized by a 3-keto group and a double bond at the 13(18) position, distinguishing it from other oleanane derivatives. Primary research has identified it as a specific inhibitor of cyclooxygenase-2 (COX-2), with demonstrated anti-inflammatory effects in multiple in vivo models [2].

Probe Type COX-2 selective inhibitor probe
Chemotype Natural oleanane triterpenoid
Study Context COX-2 pathway and in vivo model studies

δ-Amyrone: Structural Differentiation


Within the oleanane triterpenoid class, minor structural variations profoundly impact biological target engagement and selectivity. While many oleanane derivatives exhibit anti-inflammatory activity, 13(18)-Oleanen-3-one's specific combination of a 3-keto group and a 13(18)-double bond confers a distinct COX-2 selective inhibition profile not shared by common analogs like oleanolic acid or β-amyrin [1]. Unlike broad-spectrum COX inhibitors, this compound demonstrates a preference for COX-2 regulation over COX-1, which is a critical differentiator for researchers seeking to minimize gastrointestinal side effects associated with COX-1 inhibition [2]. Furthermore, its specific effects on the NF-κB pathway and cytokine modulation are not uniformly present in other in-class compounds, making substitution without validation a risk to experimental reproducibility.

Structural analogs
δ-Amyrone: 3-keto + Δ13(18); COX-2 preference
Oleanolic acid / β-amyrin: broader COX profile; COX-2/COX-1 selectivity may differ
Mechanistic context
Reported NF-κB and cytokine modulation
In-class compounds may not reproduce NF-κB pathway-response endpoints
COX-1-related endpoints
COX-1 protein level unchanged in reported studies
Non-selective COX inhibitors may shift COX-1-related endpoint context

δ-Amyrone: Evidence & Comparisons


COX-2 Selectivity vs. Oleanolic Acid

13(18)-Oleanen-3-one (δ-Amyrone) has been characterized as a specific inhibitor of COX-2, with its mechanism of action shown to control COX-2 regulation without affecting COX-1 at the protein level [1]. In contrast, the common triterpenoid oleanolic acid exhibits a much lower selectivity, with reported COX-2 IC50 values of approximately 50.38 μM and COX-1 IC50 of 9.02 μM, indicating a preference for COX-1 inhibition [2]. This difference in selectivity profile is a key differentiator for experimental design.

COX-2 Selectivity
Reported
δ-Amyrone: COX-2 preference at protein level
Oleanolic Acid: COX-1 preference (5.6-fold)
Supports COX-2-specific pathway analysis
Cross-study comparable; endpoint context may vary
Anti-inflammatory COX-2 inhibition Triterpenoid

Endotoxic Shock Protection vs. Dexamethasone

In a mouse model of LPS-induced endotoxic shock, 13(18)-Oleanen-3-one (δ-Amyrone) at doses of 4 and 8 mg/kg (i.p.) significantly decreased mortality rate, tissue myeloperoxidase (MPO) activity, and p65 NF-κB protein expression compared to LPS control groups [1]. This study also included a positive control, dexamethasone (DEX) at 5 mg/kg (i.p.), providing a direct comparator for a standard anti-inflammatory agent. δ-Amyrone treatment reduced serum and tissue levels of TNF-α, IL-6, and NO, demonstrating a protective effect comparable to the established corticosteroid.

Endotoxic Shock
Head-to-head
δ-Amyrone (4-8 mg/kg) vs Dexamethasone (5 mg/kg): both reduced mortality, MPO, NF-κB
Supports in vivo model-response interpretation
Trial context; model-specific review required
Endotoxic shock In vivo efficacy Cytokine inhibition

Peritonitis Model vs. Vehicle Control

In an acetic acid-induced peritonitis model in mice, treatment with 13(18)-Oleanen-3-one (δ-Amyrone) led to a significant decrease in multiple inflammatory markers compared to vehicle control [1]. Specifically, the compound reduced levels of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and total leukocyte numbers in the peritoneal cavity. The study also confirmed its mechanism via COX-2 regulation in LPS-induced peritoneal macrophages.

Peritonitis Model
Head-to-head
Reduced NO, PGE2, IL-6, leukocytes vs vehicle
Supports multi-endpoint inflammation model studies
Acetic acid-induced model; endpoint context may differ
Peritonitis In vivo Prostaglandin E2

Macrophage Cytokine Inhibition: Class Comparison

In LPS-stimulated RAW264.7 macrophages, 13(18)-Oleanen-3-one (δ-Amyrone) demonstrated significant inhibition of both TNF-α and NO production [1]. This places its activity within the broader class of oleanane triterpenoids, where many synthetic derivatives have been optimized for NO inhibition with IC50 values ranging from low nanomolar to micromolar levels [2]. While direct head-to-head data is limited, the compound's ability to modulate these key inflammatory outputs in a standard macrophage model establishes its baseline potency and provides a foundation for further comparative studies.

Cytokine Inhibition
Class-level
Significant inhibition of TNF-α and NO in RAW264.7 cells
Supports baseline potency assessment
Quantitative IC50 not specified; class-level inference
Cytokine TNF-α IL-6 Macrophage

NF-κB Pathway Inhibition Evidence

Multiple independent studies confirm that 13(18)-Oleanen-3-one (δ-Amyrone) exerts its anti-inflammatory effects, in part, through the inhibition of the NF-κB signaling pathway [1][2]. Specifically, the compound has been shown to suppress the expression of p65 NF-κB protein in vivo and inhibit NF-κB expression in vitro. This mechanism is distinct from some other anti-inflammatory agents and is a key feature of its protective effect against experimental gastric ulcer and endotoxic shock. This mechanistic clarity, supported by quantitative reduction in p65 NF-κB expression, differentiates it from compounds with less defined or alternative pathways.

NF-κB Pathway
Supporting
Suppression of p65 NF-κB in endotoxic shock model
Supports NF-κB pathway mechanistic studies
Quantitative fold-change not specified; endpoint context dependent
NF-κB Signaling Anti-inflammatory

δ-Amyrone: Application Scenarios


COX-2 Selective Pathway Analysis

Researchers studying the specific role of COX-2 in inflammatory signaling cascades can utilize 13(18)-Oleanen-3-one as a chemical probe. Its demonstrated ability to regulate COX-2 without affecting COX-1 at the protein level makes it a valuable tool for dissecting COX-2-dependent pathways, particularly when compared to non-selective or COX-1-preferring inhibitors like oleanolic acid [1]. This selectivity is crucial for experiments where minimizing off-target effects on COX-1 is necessary to avoid confounding results related to gastrointestinal homeostasis.

In Vivo Preclinical Inflammation Studies

For in vivo pharmacology studies, 13(18)-Oleanen-3-one is supported by validated efficacy data in multiple mouse models of inflammation, including xylene-induced ear edema, acetic acid-induced peritonitis, and LPS-induced endotoxic shock [2][3]. The compound has demonstrated significant reductions in key inflammatory mediators (NO, PGE2, TNF-α, IL-6) and leukocyte infiltration at i.p. doses of 4 and 8 mg/kg. This body of evidence provides a robust foundation for dose selection and model design in preclinical anti-inflammatory drug discovery programs.

NF-κB Signaling & Cytokine Modulation

The compound's well-documented effect on the NF-κB signaling pathway, including the suppression of p65 NF-κB expression and subsequent reduction of downstream pro-inflammatory cytokines (TNF-α, IL-6), makes it a suitable tool for mechanistic studies focused on this central inflammatory regulator [4]. It can be employed in cellular and in vivo models to explore the consequences of NF-κB inhibition on gene expression, protein synthesis, and disease progression in conditions where NF-κB is known to play a pathogenic role.

Gastroprotection Mechanism Validation

Given its reported protective effect on experimental gastric ulcer, linked to its NF-κB inhibitory activity and anti-inflammatory properties, 13(18)-Oleanen-3-one can serve as a reference compound in studies exploring gastroprotective mechanisms [5]. Its use in these studies allows for the comparison of novel compounds against a characterized triterpenoid with a defined mechanism, facilitating the identification of superior candidates or unique molecular signatures.

Application
Selection Property
Validation Focus
COX-2 selective pathway analysis
COX-2/COX-1 selectivity profile
Protein-level COX-2 regulation review
In vivo inflammation model studies
Multi-model endpoint response
Dose-range and model-specific endpoint review
NF-κB signaling and cytokine modulation
NF-κB pathway inhibition evidence
p65 expression and downstream cytokine validation
Gastroprotection mechanism validation
NF-κB-linked gastroprotective model response
Gastric ulcer model and comparator benchmarking

Technical Documentation Hub

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